N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide is a chemical compound classified under indazole derivatives, known for its unique bicyclic structure. Its molecular formula is , and it has a molecular weight of approximately 309.36 g/mol . The compound features a benzyl group attached to the nitrogen atom, an ethoxy group at the 3-position, and a carboxamide functional group at the 6-position of the indazole ring. This structural arrangement contributes to its potential biological activity and applications in medicinal chemistry.
These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize related compounds.
Indazole derivatives, including N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide, have been studied for various biological activities. Recent research indicates that such compounds exhibit:
Synthesis of N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic pathway includes:
These methods allow for the efficient production of this compound while also facilitating the exploration of analogs.
N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide has potential applications in various fields:
Interaction studies involving N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide focus on its binding affinity to various biological targets:
These studies are critical for understanding the compound's pharmacodynamics and optimizing its therapeutic potential.
N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide shares structural similarities with other indazole derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 1H-Indazole | C7H6N2 | Antitumor activity |
| 1-Methylindazole | C8H8N2 | Neuroprotective effects |
| 5-Fluoroindazole | C7H5FN2 | Antiviral properties |
| 3-Carboxamidoindazole | C9H8N4O | Selective kinase inhibition |
The uniqueness of N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide lies in its specific combination of functional groups that enhance its binding affinity towards cannabinoid receptors while also exhibiting significant anticancer properties. This dual action makes it a noteworthy candidate for further research in drug development compared to other indazoles that may target only one pathway.